Journal Name:Synlett
Journal ISSN:0936-5214
IF:2.17
Journal Website:http://www.thieme-chemistry.com/en/products/journals/synlett.html
Year of Origin:1990
Publisher:Georg Thieme Verlag
Number of Articles Per Year:469
Publishing Cycle:Semimonthly
OA or Not:Not
Synlett ( IF 2.17 ) Pub Date: 2023-06-15 , DOI:
10.1080/10406638.2023.2219807
AbstractThe conjugated fused ring system of chalcone with D-A-π-A and A-A-π-D framing has been the subject of a detailed study on intramolecular charge transfer (ICT). The strong donors (Anthracene and Pyrene), strong acceptors (cyano), and large extended conjugation are in charge for the higher third order susceptibility in order of (10−6 esu) and show good optical limiting behavior with a lower optical limiting threshold which is determined by Z-scan analysis. Computational studies reveal that the higher values of dipole moments, polarizability and second hyperpolarizability values provided evidence that the proposed compounds are suitable as an efficient NLO material. The band gap energy generated from the FMOs was shown to be decreasing while μ increased, which is an indication of ICT occurring within molecules. Natural bond orbital (NBO) studies the different ICT interactions occurring and demonstrated a significant push-pull action for both compounds, with donor (pyrene and anthracene) and negative values for acceptors. The study of single-crystal X-ray diffraction shows the packing arrangements positioned side by side enhance the intermolecular charge transfer between the donor and the acceptor group of the molecules. Based on our experimental and theoretical findings, we can conclude that the studied compounds exhibit potential in NLO applications such as optical limiting devices.
Synlett ( IF 2.17 ) Pub Date: 2023-06-28 , DOI:
10.1080/10406638.2023.2224490
Abstract‘In this study, we employed density functional theory (DFT)/B3LYP method with a 6-311++G(d,p) basis set to analyze the infrared and UV spectra of a carboxylate-appended (2-pyridyl)alkylamine ligand. The FT-IR spectra were recorded within the range of 4000–500 cm-1. Geometrical parameters, energies, and wavenumbers were determined, and the fundamental vibrations were assigned based on the potential energy distribution (PED) of the vibrational modes. The UV spectrum of the compound was measured in various solvents, namely DMSO, CHCl3, and CH3OH. The 1H-NMR shifts were estimated using the GIAO method, and the results were compared to experimental spectra. To further investigate the electronic properties, including excitation energies, absorption wavelengths, and highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, we employed the DFT/B3LYP approach. The degree of electron localization was assessed through analysis of the ELF diagram. Additionally, a molecular electrostatic potential (MEP) was generated, and a 3-D color representation was utilized to visualize reactive sites. Lastly, a biological study involving molecular docking was conducted using six different receptors in order to identify optimal ligand-protein interactions and assess drug similarities.’
Synlett ( IF 2.17 ) Pub Date: 2023-07-26 , DOI:
10.1080/10406638.2023.2235871
AbstractA series of hydrazinyl thiazol-4-one based scaffolds (EBHT1-ETHT5) had been prepared through condensation process of substituted thiosemicarbazone with ethyl bromoacetate and sodium acetate. The structure confirmation of formed compounds was done through several spectroscopic methods. Beside synthesis, quantum chemical investigations were executed at MPW1PW91/6-311G(d,p) functional to explore nonlinearity of EBHT1-ETHT5. At first, the structures of prepared chromophores were optimized to get true minima geometries. These optimized geometries were further utilized to carry out the natural bond orbitals (NBO), transition density matrix (TDMx), UV-Vis analysis, density of states (DOS), and nonlinear optic (NLO) characteristics. A minimum Egap (4.433 eV) was achieved in EBHT1 with wider absorption spectrum (λmax= 339 nm) than that of other yielded compounds. A significant charge transference is seen with in molecules through DOS and TDM findings. The GRPs findings explored that all the afore-said chromophores had higher value of global hardness (η = 4.433–4.657 eV) along with lower softness (σ = 0.432–0.277 eV). Significant NLO results were obtained for prepared chromophores as compared to reference urea chromophore. These organic chromophores can be considered as potential candidates in NLO-based applications.
Synlett ( IF 2.17 ) Pub Date: 2023-07-21 , DOI:
10.1080/10406638.2023.2237629
AbstractNovel benzidine bis azo (BBA) complexes with Fe(III), Co(III), Ni(II), Cu(II), and Zn(II) were created and analyzed using a variety of analytical methods. The B3LYP/6-311G(d,p) and LANL2DZ basis sets were used in quantum chemical simulations with the DFT approach to analyze the structures of the BBA and its complexes. The compounds’ strong NLO properties can be easily polarized, as indicated by the narrow HOMO-LUMO energy gap. The polarizability and hyperpolarizabilities of the chelates indicate that they are good candidates for NLO materials. The electronic spectra were computed using the polarizable continuous solvation method PCM, TD-DFT/PCM. Additionally, the infrared spectra obtained were compared to the anticipated harmonic vibrations of the azo dye ligand and its complexes. Utilizing molecular docking and virtual screening technologies, binding energy studies of the bis azo dye ligand and its complexes with the human coronavirus Nl63 nucleocapsid protein (PDB ID: 5epw) and SARS-CoV spike protein (PDB ID: 5wrg) were anticipated. The results demonstrated promising binding. The outcomes demonstrated the efficiency of the ligand and its complexes as COVID-19 and SARS virus inhibitors. Zn was shown to be the only metal that connected to the 5epw-Viral protein.
Synlett ( IF 2.17 ) Pub Date: 2023-07-12 , DOI:
10.1080/10406638.2023.2232578
AbstractTopological indices are molecular descriptors associated with the physical, chemical, and biological properties of the molecules. The main goal of this paper is to explore some mathematical properties of generalized irregular neighborhood related descriptor. Also, the particular cases of these descriptors are calculated for the molecular structure of some basic polycyclic aromatic hydrocarbons (PAHs) along with statistical analysis.
Synlett ( IF 2.17 ) Pub Date: 2023-07-18 , DOI:
10.1080/10406638.2023.2233667
AbstractIn order to study the effect of substituents on the terpyridine molecular system, a series of substituted 2,2:6′,2″-terpyridines have been synthesized and fully characterized. The substitutions range from EWGs like –F to EDGs like –OMe, -NMe2, triphenylamine (TPA), heterocycles like furan and fused rings like anthracene. The –F, -OMe, and -NMe2 are connected to the terpyridine core via phenyl ring as spacer group whereas the TPA is attached via thienyl moiety. The furan and anthracene are directly appended to the terpyridine core. The synthesized terpyridines were structurally characterized with NMR and mass spectrometry. The terpyridines were then subjected to UV–Vis absorption, luminescence, and potentiometric analysis. An extension of the light harvesting window was observed for terpyridines with electron-donating groups (EDGs) as substituent. Density functional theory (DFT) based methods (B3LYP model with 6–311 G basis sets) were applied to optimize the molecular structures. The experimental absorption studies were simulated with TD-DFT based theoretical calculations (B3LYP with 6–311 G (d,p) basis set in DCM solvent using IEFPCM model) to ascertain the underlying electronic transitions. The findings were then used to define the structure-activity relationship.
Synlett ( IF 2.17 ) Pub Date: 2023-07-27 , DOI:
10.1080/10406638.2023.2238869
AbstractA simple, convenient, efficient and environmentally benign method has been developed for the synthesis of benzo[3,4-a]phenazin-5-ol as well as benzo[f]pyrido[2,3-b]quinoxalin-5-ol derivatives via the condensation of lawsoneand o-phenylenediamines or pyridine-2,3-diamines respectively by using a catalytic amount of trisodium citrate as an efficient, commercially available and low cost organo-catalyst in aqueous ethanol at room temperature. Mild reaction conditions, use of metal-free organocatalyst, nontoxic solvent, energy efficiency, no column chromatographic separation, gram scale production and reusability of the catalyst containing solvent media are some of the notable advantages of our developed protocol.
Synlett ( IF 2.17 ) Pub Date: 2023-06-29 , DOI:
10.1080/10406638.2023.2225672
AbstractThis study looked into the high yield production of new spiropyrrolooxindole derivatives. In order to create these new compounds, a multicomponent reaction involving isatin, malononitrile, alkyl 2,4-dioxo-4-(arylamino) butanoate derivatives, primary amines, and ethyl bromopyruvate was carried out in water at room temperature with catalytic amounts of Ag@KF/CP NPs acting as a high performance catalyst. The antioxidant property of new synthesized spiropyrrolooxindoles are owing to having NH group which was evaluated by two procedures. Also, the antimicrobial activity of new generated spiro isatins was evaluated by disk distribution process utilizing two kinds of Gram-negative bacteria and Gram-positive bacteria; proving bacterial growth was stopped by using of these compounds. Also, the catalytic activity of the green synthesized Ag@KF/CP NPs was evaluated in the reduction of organic pollutants such as 4-nitrophenol (4-NP) in water at mild conditions. The results indicated that the biosynthesized NCs have very high and effective catalytic activity for organic pollutants within few seconds. Applied to the preparation of spiropyrrolooxindole derivatives, this method has short reaction times, high product yields, and the ability to separate catalyst and product using simple procedures.
Synlett ( IF 2.17 ) Pub Date: 2023-06-21 , DOI:
10.1080/10406638.2023.2225674
AbstractThe essential focus of the present review is to collect the synthetic methods for quinolines fused heterocycles at face a. A diversity of fused quinolines at face a was efficiently synthesized by several synthetic methods under different reaction conditions. The current review covers the different reactions developed for the synthesis of annulated quinolines at face a.
Synlett ( IF 2.17 ) Pub Date: 2023-06-13 , DOI:
10.1080/10406638.2023.2220867
AbstractIn recent years, the most pressing challenge in drug development has been the fight against bacterial drug resistance. Microbes have developed resistance against the present classes of antibiotics, necessitating the development of new antibiotics capable of replacing less effective drugs commercially accessible in the market. In order to achieve this, a straightforward technique for the synthesis of 4-thiazolidinone-based pyrazole-pyridine hybrids was designed (5a–o). The hybrids were characterized using spectroscopic techniques and tested for antimicrobial efficacy against a variety of bacterial and fungal species. The MIC value of compounds 5d, 5f, 5j, 5 l, 5 m, and 5o against tested bacterial strains was 62.5 μg/mL. Compound 5i showed a MIC value of 250 μg/mL against Candida albicans, which is twice the activity of the standard drug. Furthermore, to rationalize the antimicrobial finding and to gain an insight into the plausible mechanism of action, molecular docking study was performed against microbial DNA gyrase. A very significant correlation obtained between the in silico binding affinity and the antimicrobial activity could set an excellent platform for structure based drug design.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学3区 | CHEMISTRY, ORGANIC 有机化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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3.60 | 119 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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